

Application Notes and Protocols: Ethidium Bromide in Cesium Chloride Density Gradient Centrifugation

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Compound of Interest

Compound Name: 5-Ethyl-6-phenyl-phenanthridin-5-ium-3,8-diamine;bromide

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Introduction

Cesium chloride (CsCl) density gradient centrifugation with ethidium bromide (EtBr) is a highly effective and historically significant method for the purification of high-quality plasmid DNA and the separation of different DNA topologies. This technique leverages the principles of isopycnic centrifugation and the intercalating properties of EtBr to separate covalently closed circular (ccc) plasmid DNA from linear chromosomal DNA, nicked-circular plasmid DNA, and RNA. The resulting plasmid DNA is of sufficient purity for a wide range of downstream applications, including sequencing, cloning, and transfection.

Principle of Separation

The separation of different DNA forms is based on the differential binding of ethidium bromide to their structures.^[1] Ethidium bromide intercalates between the base pairs of DNA, causing the DNA helix to unwind.^{[1][2][3]} This unwinding leads to a decrease in the buoyant density of the DNA.

- **Linear and Nicked-Circular DNA:** These DNA forms are not topologically constrained and can bind a significant amount of ethidium bromide until saturation is reached. This substantial

binding of EtBr leads to a significant decrease in their buoyant density.

- Covalently Closed Circular (ccc) DNA: In contrast, cccDNA, such as plasmids, has a fixed linking number. The intercalation of EtBr introduces positive supercoils to compensate for the unwinding of the helix.^[1] This torsional strain limits the amount of EtBr that can bind to the cccDNA molecule.

Consequently, cccDNA binds less ethidium bromide than linear or nicked-circular DNA and therefore has a higher buoyant density in the presence of saturating concentrations of the dye.^[1] During ultracentrifugation in a CsCl gradient, the molecules migrate to the point where their buoyant density equals the density of the gradient, resulting in the separation of the different DNA forms into distinct bands.^[4]

Data Presentation

The following tables summarize key quantitative data for successful separation of DNA using CsCl-EtBr density gradient centrifugation.

Table 1: Buoyant Densities of DNA in Cesium Chloride

DNA Form	Treatment	Approximate Buoyant Density (g/mL)
Covalently Closed Circular (ccc) DNA	+ Ethidium Bromide	~1.58
Linear / Nicked-Circular DNA	+ Ethidium Bromide	~1.54
Protein	-	~1.3
RNA (pellet)	-	>1.7

Table 2: Typical Reagent Concentrations and Centrifugation Parameters

Parameter	Typical Value/Range	Notes
Cesium Chloride (CsCl)	1 g per 1 mL of DNA solution[5]	Final density should be ~1.55-1.57 g/mL.[5]
Ethidium Bromide (EtBr) Stock Solution	10 mg/mL[1][6][7][8]	Handle with extreme caution as it is a mutagen.[4][7]
Final Ethidium Bromide Concentration	0.2 - 0.8 mg/mL[5]	
Centrifugation Speed	45,000 - 60,000 rpm[6][7]	
Centrifugation Force	>200,000 x g[5]	
Centrifugation Time	16 - 48 hours[5][6][7]	Shorter times are possible with higher speeds.
Centrifugation Temperature	15 - 25 °C[5][6]	

Experimental Protocols

Protocol 1: Standard Plasmid DNA Purification

This protocol is suitable for obtaining high-purity plasmid DNA from bacterial cultures.

Materials:

- Bacterial cell pellet
- Lysis buffers (e.g., P1, P2, P3 from a standard miniprep kit or prepared in-house)
- Cesium chloride (solid)
- Ethidium bromide (10 mg/mL stock solution)
- TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Isopropanol
- 70% Ethanol

- Water-saturated n-butanol or isoamyl alcohol
- Ultracentrifuge tubes (e.g., Quick-Seal)
- Ultracentrifuge and appropriate rotor

Procedure:

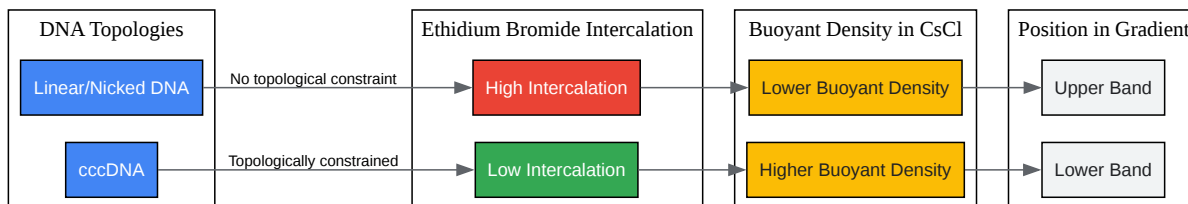
- Cell Lysis and Clearing: Perform a standard alkaline lysis procedure on the bacterial cell pellet to release the plasmid DNA.[\[5\]](#)
- DNA Precipitation: Precipitate the nucleic acids from the cleared lysate using isopropanol and centrifuge to pellet.[\[5\]](#)
- Preparation of the CsCl-EtBr Solution:
 - Resuspend the nucleic acid pellet in TE buffer.
 - For each 1 mL of the DNA solution, add 1 g of solid CsCl and allow it to dissolve completely.[\[5\]](#)
 - Add ethidium bromide to a final concentration of 0.2-0.8 mg/mL.[\[5\]](#)
- Ultracentrifugation:
 - Transfer the solution to an ultracentrifuge tube and balance the tubes carefully.
 - Seal the tubes according to the manufacturer's instructions.
 - Centrifuge at $>200,000 \times g$ for 16-48 hours at 20°C.[\[5\]](#)
- Visualization and Collection of the Plasmid Band:
 - Carefully remove the centrifuge tube and visualize the DNA bands under long-wave UV light.[\[6\]](#)[\[7\]](#) Two bands should be visible: the upper, less dense band containing linear and nicked DNA, and the lower, denser band of ccc plasmid DNA.[\[5\]](#)
 - Puncture the top of the tube with a needle to allow for air entry.

- Using a syringe with a needle, carefully insert the needle just below the lower plasmid band and slowly aspirate the band.[\[5\]](#)[\[6\]](#)
- Ethidium Bromide Removal:
 - Transfer the collected plasmid DNA solution to a new tube.
 - Add an equal volume of water-saturated n-butanol or isoamyl alcohol, vortex, and centrifuge to separate the phases.
 - Carefully remove and discard the upper organic phase (which will be pink/orange with EtBr).
 - Repeat this extraction until the aqueous phase is colorless.[\[5\]](#)
- Cesium Chloride Removal and DNA Precipitation:
 - Dilute the DNA solution with 2-3 volumes of TE buffer.
 - Add 2 volumes of 100% ethanol and precipitate the DNA at -20°C.
 - Centrifuge at high speed to pellet the DNA.
 - Wash the pellet with 70% ethanol, air dry briefly, and resuspend in a suitable buffer (e.g., TE buffer).

Visualizations

Mechanism of Separation

The following diagram illustrates the principle of separation based on ethidium bromide intercalation and its effect on DNA topology and buoyant density.

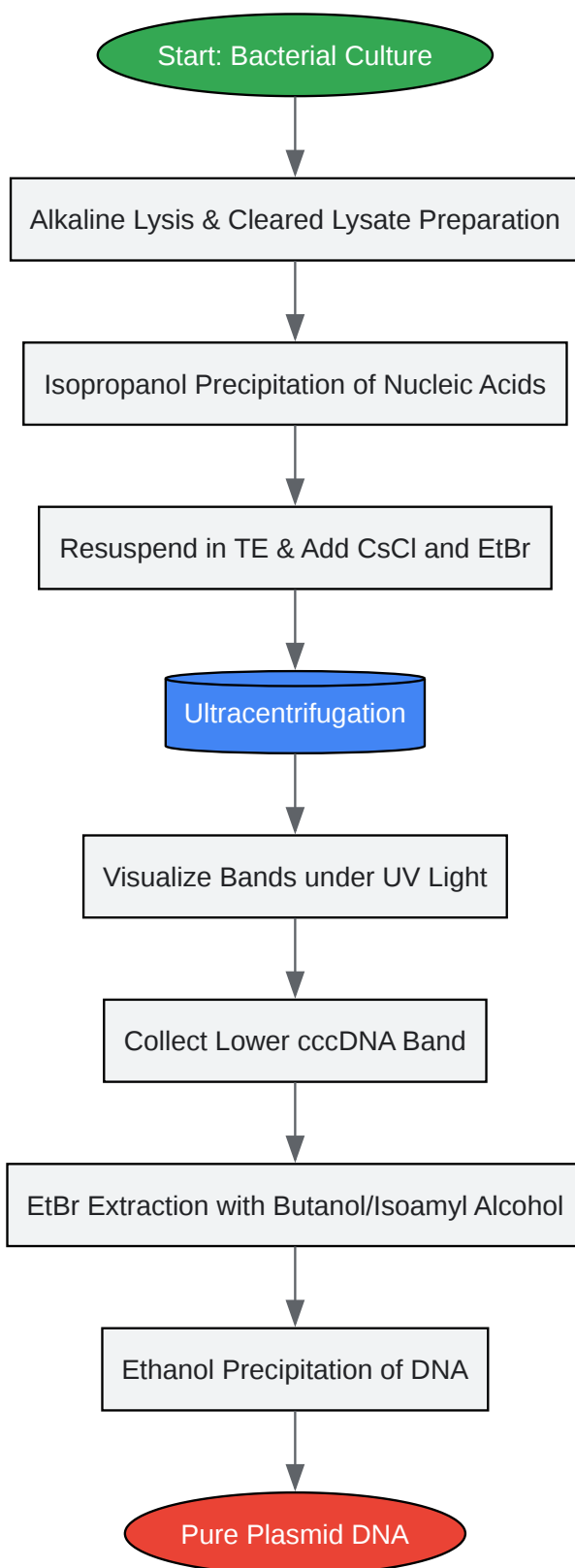


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Caption: Logical flow of DNA separation in CsCl-EtBr gradients.

Experimental Workflow

The diagram below outlines the major steps in the purification of plasmid DNA using CsCl-EtBr density gradient centrifugation.



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Caption: Workflow for plasmid DNA purification.

Safety Precautions

Ethidium bromide is a potent mutagen and should be handled with extreme care.[4][7] Always wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye protection. All work with EtBr should be conducted in a designated area. Dispose of all EtBr-contaminated waste according to your institution's hazardous waste guidelines. UV light used for visualization is also hazardous and can cause skin and eye damage; always use appropriate UV shielding.[6][7]

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